

beta-Carotene 5,6-epoxide: Technical Reference & Experimental Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *beta-Carotene 5,6-epoxide*

CAS No.: 1923-89-3

Cat. No.: B167505

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Core Physicochemical Identity

The accurate identification of **beta-Carotene 5,6-epoxide** is prerequisite for metabolic tracing and quality control in synthetic biology. Note that while the generic CAS applies to the structure, stereochemistry (5R,6S vs 5S,6R) dictates biological activity.

Parameter	Technical Specification
Chemical Name	5,6-Epoxy-5,6-dihydro-beta,beta-carotene
CAS Number	1923-89-3
Molecular Formula	C ₄₀ H ₅₆ O
Molecular Weight	552.87 g/mol
Appearance	Orange-red crystalline powder
Solubility	Soluble in hexane, chloroform, THF; Insoluble in water
UV/Vis	~430 nm, 456 nm (Hexane) (Hypsochromic shift of ~20 nm vs. beta-Carotene)
Stability	Sensitive to light, oxygen, and acid (rearranges to furanoid 5,8-epoxides)

Biological Significance & Metabolic Pathways

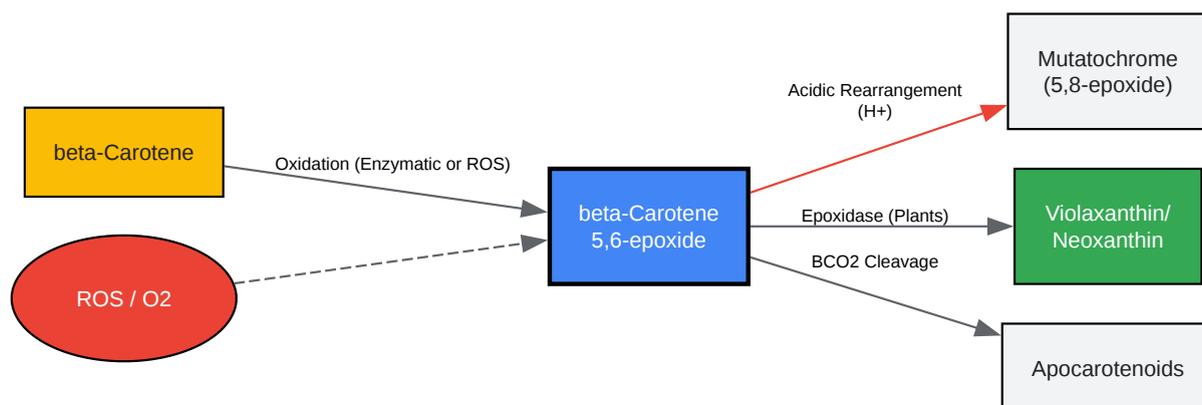
Mechanistic Role

beta-Carotene 5,6-epoxide is not merely a degradation product; it is a bioactive intermediate.

- Xanthophyll Biosynthesis: In plants, it is the first committed step in the conversion of beta-carotene to xanthophylls (e.g., violaxanthin, neoxanthin), mediated by beta-carotene epoxidase.
- Oxidative Stress Marker: In mammalian systems, its presence often signals non-enzymatic oxidation of beta-carotene by reactive oxygen species (ROS).
- Metabolic Fate: It can be cleaved by Beta-Carotene Oxygenase 2 (BCO2) or rearrange under acidic conditions (e.g., gastric environment) into mutatochrome (5,8-epoxy-beta-carotene).

Pathway Visualization

The following diagram illustrates the oxidative trajectory of beta-carotene and the critical divergence between enzymatic processing and acid-catalyzed rearrangement.



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Figure 1: Metabolic and chemical fate of **beta-Carotene 5,6-epoxide**.^[1] Note the acid-labile rearrangement to the furanoid form (Mutatochrome).

Analytical Methodology: HPLC-DAD Protocol

Separating the 5,6-epoxide from the parent beta-carotene and the 5,8-epoxide artifact requires high shape selectivity. C30 columns are superior to C18 for this application due to their ability to resolve geometric isomers.

Protocol: High-Resolution Separation

- Stationary Phase: C30 Carotenoid Column (e.g., YMC C30, 3 μm , 4.6 x 150 mm).
- Mobile Phase A: Methanol / MTBE / Water (81:15:4 v/v/v).
- Mobile Phase B: Methanol / MTBE / Water (6:90:4 v/v/v).
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C (Lower temperatures improve isomer resolution).
- Detection: Diode Array Detector (DAD) at 450 nm.

Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	100	0
20	0	100
25	0	100

| 26 | 100 | 0 |

Critical QC Check: The 5,6-epoxide must be distinguished from the 5,8-epoxide.

- 5,6-epoxide:
~430, 456 nm (Vibronic structure preserved).
- 5,8-epoxide:

~400, 425 nm (Significant blue shift due to loss of conjugation length).

Chemical Synthesis Protocol

For researchers needing to generate a high-purity standard, partial oxidation of beta-carotene using meta-chloroperoxybenzoic acid (m-CPBA) is the standard method.

Reagents

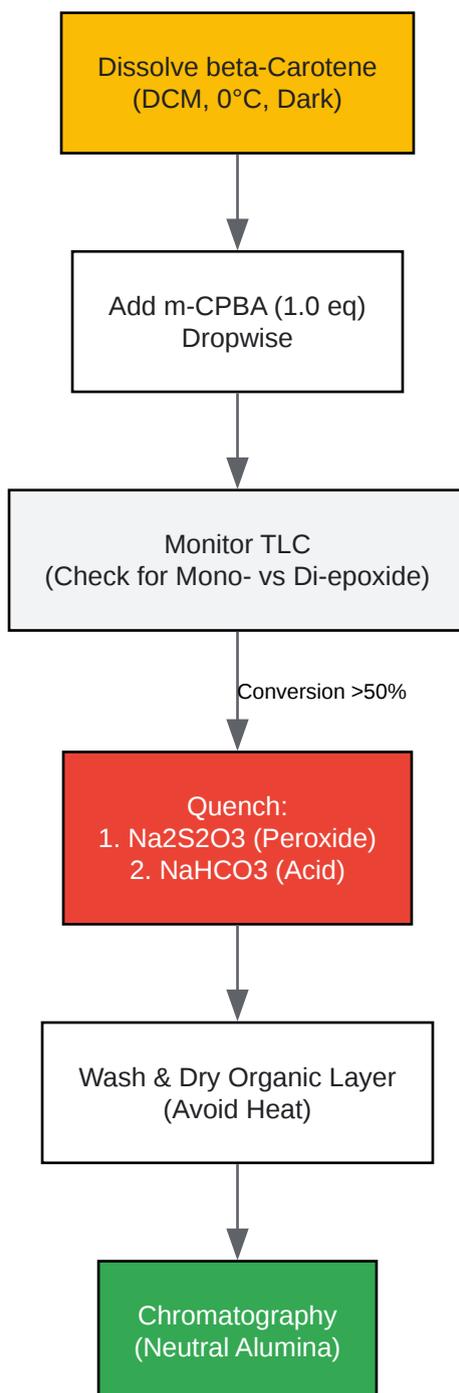
- All-trans-beta-carotene (Synthetic, >95%).
- m-CPBA (70-75%).
- Dichloromethane (DCM), anhydrous.
- Sodium bicarbonate (saturated solution).
- Sodium thiosulfate.

Step-by-Step Synthesis

- Preparation: Dissolve 100 mg of beta-carotene in 20 mL of anhydrous DCM in a foil-wrapped round-bottom flask (exclude light). Cool to 0°C in an ice bath.
- Oxidation: Dissolve 1.0 equivalent of m-CPBA in 5 mL DCM. Add this solution dropwise to the beta-carotene solution over 10 minutes.
 - Why? Rapid addition leads to diepoxides (5,6,5',6'-diepoxide). Controlled stoichiometry favors the mono-epoxide.
- Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (Silica; Hexane/Acetone 9:1). The epoxide runs slightly lower (more polar) than beta-carotene.
- Quenching: Add 10 mL of 10% Sodium Thiosulfate (to destroy excess peroxide) and 10 mL of Saturated Sodium Bicarbonate (to neutralize acid).
 - Critical: Acid neutralization is vital. Any residual acid from m-CPBA will rearrange the 5,6-epoxide to the 5,8-furanoid form immediately.

- Extraction: Separate the organic layer, wash with water, dry over anhydrous , and evaporate under reduced pressure (keep bath <35°C).
- Purification: Purify immediately via Flash Chromatography on Neutral Alumina (Grade III) or basified Silica. Elute with Hexane -> 2% Acetone in Hexane.

Synthesis Workflow Diagram



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Figure 2: Controlled chemical synthesis workflow for **beta-Carotene 5,6-epoxide**.

Handling & Storage (Self-Validating Protocols)

To ensure experimental integrity, follow these "Trustworthiness" checks:

- The Acid Test: If your purified fraction turns yellow-orange and the UV shifts to ~425 nm, your solvent was acidic (chloroform often contains HCl traces). Always use solvents stabilized with ethanol or pre-wash with bicarbonate.
- Storage: Store dry at -80°C under Argon. In solution, it is stable for only hours at room temperature.
- Verification: Before any cell culture or enzymatic assay, run a quick UV scan. If the spectrum lacks the characteristic fine structure of the epoxide (430/456 nm), repurify.

References

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